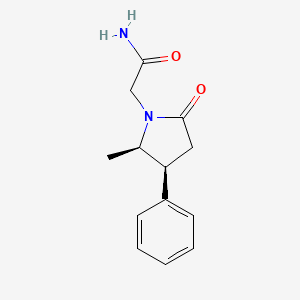![molecular formula C26H22N4O2 B2578361 N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900289-11-4](/img/structure/B2578361.png)
N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H22N4O2. The average mass is 422.478 Da and the monoisotopic mass is 422.174286 Da . For a detailed structural analysis, it would be best to refer to a tool like ChemSpider or a similar database .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C26H22N4O2), molecular weight (422.488), and its status as a solid compound. For a detailed analysis of the physical and chemical properties, it would be best to refer to a tool like ChemSpider or a similar database .Aplicaciones Científicas De Investigación
HIV Integrase Inhibitors
Compounds with structures similar to the specified chemical have been recognized for their role as HIV integrase inhibitors. For example, a study on raltegravir monohydrate, a compound recognized as the first HIV integrase inhibitor, highlights the detailed structural analysis and the significance of intramolecular hydrogen bonds in its activity (Yamuna et al., 2013). This suggests the potential for derivatives of the specified compound to be explored for antiviral applications, particularly in the inhibition of enzymes critical to viral replication.
Metabolic Fate and Excretion
Another research direction involves understanding the metabolic fate and excretion of similar compounds. A study using 19F-nuclear magnetic resonance (NMR) spectroscopy investigated the metabolism and excretion of potent HIV integrase inhibitors, providing data crucial for drug development (Monteagudo et al., 2007). This research underscores the importance of examining how compounds are processed by the body, which is vital for their safe and effective use in therapeutic contexts.
Chemical Modification for Enhanced Biological Activity
The chemical modification of similar compounds to enhance their biological properties has also been explored. A study on the methylation of the pyridine moiety in a related compound attempted to optimize its analgesic properties, suggesting a method to increase biological activity through structural alterations (Ukrainets et al., 2015). This demonstrates the potential for the specified compound to be modified for increased efficacy in biological applications.
Cytotoxic Activity for Cancer Research
Compounds with similar structures have been evaluated for their cytotoxic activity, indicating potential applications in cancer research. For example, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline showed significant cytotoxicity against cancer cell lines, with specific derivatives demonstrating curative activity in mouse models of cancer (Bu et al., 2001). This highlights the possibility of exploring the specified compound for its anticancer properties.
Sustainable Synthesis
Research has also focused on the sustainable synthesis of compounds, including those related to the specified chemical. A study demonstrated the environmentally benign synthesis of substituted quinolines and pyrimidines, emphasizing the importance of sustainable chemical synthesis practices (Mastalir et al., 2016). This approach could be applied to the synthesis of the specified compound, promoting green chemistry principles in scientific research.
Propiedades
IUPAC Name |
N,6-dibenzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-12-13-23-28-24-21(26(32)30(23)16-18)14-22(29(24)17-20-10-6-3-7-11-20)25(31)27-15-19-8-4-2-5-9-19/h2-14,16H,15,17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMBNSZBOFFGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

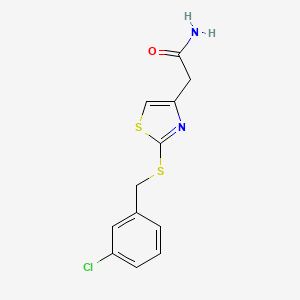
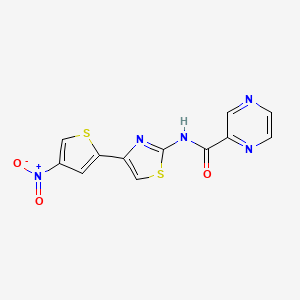
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2578281.png)
![2-(Phenylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2578282.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2578283.png)

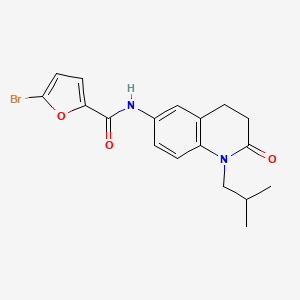

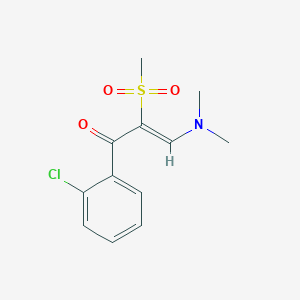
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)
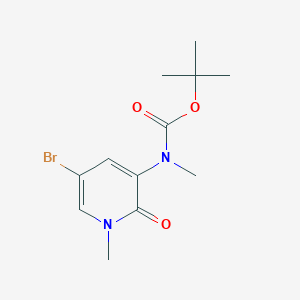
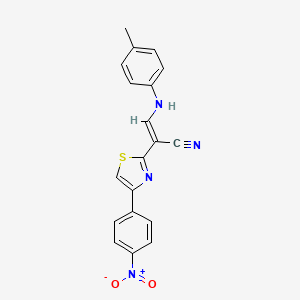
![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)
